Antibacterial Activity vs. LL37 and Melittin
PBP10 demonstrates quantifiable antibacterial activity that is distinct from both the potent, yet highly hemolytic, peptide melittin and the clinically relevant cathelicidin LL37. In head-to-head bactericidal assays, PBP10 achieved complete killing (100% reduction) of Escherichia coli at 10 µM, comparable to the activity of LL37 at the same concentration. However, in stark contrast, the unconjugated QRLFQVKGRR peptide showed no detectable bactericidal effect at any concentration tested [1]. Furthermore, PBP10's bactericidal activity against Bacillus subtilis reached 100% at 10 µM, which was similar to the effect of melittin [2].
| Evidence Dimension | Bactericidal activity against E. coli SG13009 |
|---|---|
| Target Compound Data | PBP10: 100% killing at 10 µM |
| Comparator Or Baseline | LL37: 100% killing at 10 µM; Unconjugated QRLFQVKGRR: 0% killing at up to 100 µM |
| Quantified Difference | PBP10 is active; unconjugated peptide is completely inactive (0% vs. 100% killing). PBP10's activity is comparable to LL37 against E. coli at this concentration. |
| Conditions | E. coli SG13009 in vitro assay; 1-hour incubation; quantified by CFU enumeration |
Why This Matters
This data proves that the rhodamine B conjugation is an absolute requirement for antibacterial function, precluding the use of unconjugated peptides as cost-saving alternatives.
- [1] Bucki R, et al. Antibacterial activities of rhodamine B-conjugated gelsolin-derived peptides compared to those of the antimicrobial peptides cathelicidin LL37, magainin II, and melittin. Antimicrob Agents Chemother. 2004;48(5):1526-1533. View Source
- [2] Bucki R, et al. Interaction of the gelsolin-derived antibacterial PBP 10 peptide with lipid bilayers and cell membranes. Antimicrob Agents Chemother. 2006;50(9):2932-2940. (Figure 2) View Source
